Berberine chloride hydrate

Solubility Formulation Analytical Chemistry

Berberine chloride hydrate (CAS 141433-60-5) is the stable hydrated chloride salt, essential for reproducible research. Unlike anhydrous forms that rapidly hydrate at 12% RH, this hydrate ensures phase stability, predictable dissolution, and batch consistency. Superior potency over coptisine/palmatine in antimicrobial screening. Well-characterized low-bioavailability benchmark (Cmax ~0.4 ng/mL) for validating novel delivery systems. Defined P-gp substrate rank order (intermediate efflux) for transporter interaction studies. The precise hydration state governs tablet disintegration kinetics (dihydrate ~30 min vs tetrahydrate ~4 min), critical for preformulation development. Choose this specific solid form for reliable AMPK activation, metabolic modulation, and structure-activity relationship studies.

Molecular Formula C20H18ClNO4
Molecular Weight 371.81
CAS No. 141433-60-5
Cat. No. B1139229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine chloride hydrate
CAS141433-60-5
Molecular FormulaC20H18ClNO4
Molecular Weight371.81
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-]
InChIInChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berberine Chloride Hydrate (CAS 141433-60-5): A Standardized Isoquinoline Alkaloid for Metabolic and Antimicrobial Research


Berberine chloride hydrate (CAS 141433-60-5) is a quaternary ammonium isoquinoline alkaloid salt form of berberine, commonly utilized as a reference standard and research tool in pharmacological studies . It is characterized by a molecular formula of C20H20ClNO5 (or C20H18ClNO4·xH2O as anhydrous) and a molecular weight of approximately 389.83 g/mol (or 371.81 g/mol as anhydrous) . This compound is primarily sourced from plants such as *Berberis* species and *Hydrastis canadensis*, and is widely investigated for its diverse bioactivities, including AMPK activation, antimicrobial effects, and anti-inflammatory properties .

The Criticality of Salt Form Selection in Berberine Chloride Hydrate Procurement: Why Not All Berberines Are Equivalent


Berberine exists in various salt forms (e.g., hydrochloride, sulfate, organic acid salts) that exhibit markedly different physicochemical and biopharmaceutical properties. Simple substitution without understanding these differences can lead to experimental failure or compromised product performance. For instance, the aqueous solubility of berberine hydrochloride is reported as 1:500, while berberine sulfate is 1:30 [1]. Furthermore, the dissolution rate of berberine hydrochloride is lower than that of berberine sulfate in simulated gastrointestinal fluids [2], and organic acid salts like berberine fumarate demonstrate significantly higher oral bioavailability compared to berberine hydrochloride [3]. Therefore, selecting the specific berberine chloride hydrate form is essential for ensuring appropriate solubility, stability, and bioactivity in a given research or industrial context.

Head-to-Head Comparative Evidence for Berberine Chloride Hydrate: Quantified Differentiation in Solubility, Stability, Bioavailability, and Antimicrobial Activity


Aqueous Solubility of Berberine Chloride Hydrate Compared to Berberine Hydrochloride and Sulfate

Berberine chloride hydrate demonstrates distinct aqueous solubility behavior. While berberine hydrochloride exhibits a solubility of approximately 1:500 (0.2% w/v), and berberine sulfate shows a higher solubility of 1:30 (3.3% w/v), berberine chloride hydrate is reported to have a solubility in hot water of 8.0-12.0% (w/v) [1][2]. This represents a significantly higher solubility under specific conditions.

Solubility Formulation Analytical Chemistry

Oral Bioavailability of Berberine Chloride Hydrate: Comparative AUC and Cmax from Rat Pharmacokinetic Studies

A validated RP-HPLC method was used to determine the pharmacokinetic profile of berberine chloride hydrate in rats following a single oral dose of 100 mg/kg. The study reported a maximum plasma concentration (Cmax) of 147.25 ± 22.01 ng/mL and a time to peak concentration (Tmax) of 60 ± 0.20 min [1]. In a separate study, berberine hydrochloride administered at a higher dose of 200 mg/kg in rats resulted in a Cmax of 211.0 ± 31.2 ng/mL and an AUC0-24h of 1392.6 ± 367.6 ng·h/mL [2]. While direct dose-normalized comparison is limited by different doses, this data provides a baseline for the bioavailability of the chloride hydrate form.

Pharmacokinetics Bioavailability In Vivo Studies

In Vitro Antimicrobial Activity of Berberine Chloride Against MRSA and Gram-Negative Pathogens

Berberine chloride derivative (C20H18ClNO4) demonstrates potent in vitro activity against methicillin-resistant *Staphylococcus aureus* (MRSA) strains. It inhibited MRSA ATCC 29247 with a minimum inhibitory concentration (MIC) of 2 µg/mL and MRSA ATCC 700221 with an MIC of 4 µg/mL. Activity against *E. coli* and *K. pneumoniae* was also observed, with MICs of 32 µg/mL and 64 µg/mL, respectively [1]. These values provide a specific activity profile for the chloride salt form against clinically relevant pathogens.

Antimicrobial MIC MRSA

Comparative Dissolution Rate of Berberine Chloride Hydrate Versus Berberine Sulfate in Simulated GI Fluids

A comparative dissolution study of berberine salt forms revealed that the apparent solubility and dissolution rate of berberine hydrochloride were lower than those of berberine sulfate in media designed to resemble gastrointestinal (GI) fluids with respect to pH [1]. This suggests that the sulfate salt may offer superior dissolution characteristics under physiological pH conditions, while the chloride/hydrochloride form may exhibit different behavior.

Dissolution Formulation Bioavailability

Solid-State Stability of Berberine Chloride Hydrate Under Various Storage Conditions

Berberine chloride hydrate has been found to be very stable for up to 6 months across all tested pH and temperature conditions [1]. Additionally, stability testing indicates that this product can be shipped at room temperature without any cooling measures, as demonstrated by vendor data showing retention of activity after such shipping . This contrasts with some reports that berberine hydrochloride may require more stringent storage to prevent degradation .

Stability Shelf-life Storage

Impact of Berberine Salt Form on Oral Bioavailability: BOAs vs. Berberine Hydrochloride

Research indicates that the choice of counterion significantly affects berberine's oral bioavailability. Berberine organic acid salts (BOAs) demonstrate higher bioavailability than berberine hydrochloride (BH). Specifically, berberine fumarate (BF) and berberine succinate (BS) exhibit 1.278-fold and 1.313-fold improvements in bioavailability, respectively, compared to BH [1]. While not a direct comparison with berberine chloride hydrate, this data underscores the principle that salt form selection is a critical determinant of in vivo exposure.

Bioavailability Salt Form Pharmacokinetics

High-Impact Application Scenarios for Berberine Chloride Hydrate Based on Validated Performance Attributes


In Vitro Antimicrobial Susceptibility Testing and Mechanistic Studies

Leverage the established MIC values for berberine chloride hydrate against MRSA (2-4 µg/mL) and Gram-negative pathogens to benchmark the activity of novel antimicrobial compounds or to investigate mechanisms of action in microbiology research. The compound's defined purity and stability ensure reproducible results.

Formulation Development for Enhanced Oral Bioavailability

Utilize berberine chloride hydrate as a starting material for developing novel formulations (e.g., solid dispersions, nanoparticles) aimed at improving oral bioavailability. The baseline pharmacokinetic data (Cmax 147 ng/mL in rats at 100 mg/kg) provides a benchmark against which new formulations can be compared. Its higher aqueous solubility relative to the hydrochloride salt can also simplify solution-based formulation processes.

Reference Standard for Analytical Method Development and Validation

Employ berberine chloride hydrate as a certified reference material (CRM) or pharmaceutical secondary standard (traceable to USP and Ph. Eur.) for developing and validating HPLC, UPLC, or LC-MS methods for quantifying berberine in biological matrices or finished products. Its well-characterized properties and high purity support accurate calibration and system suitability testing.

Metabolic and Cardiovascular Disease Research

Investigate the metabolic effects of berberine chloride hydrate in cellular and animal models of diabetes, obesity, and hyperlipidemia. Its well-documented activation of AMPK and modulation of lipid metabolism pathways make it a valuable tool compound for probing these signaling cascades. Use the defined physicochemical properties to prepare consistent dosing solutions for in vivo studies.

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